(9,10-Dihydro-9,10-ethanoanthracen-11-yl)methanaminehydrochloridehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to a dihydroethanoanthracene core, which is further stabilized by hydrochloride and hydrate forms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE typically involves multiple steps, starting with the preparation of the dihydroethanoanthracene core. This core can be synthesized through a Diels-Alder reaction between anthracene and an appropriate dienophile. The aminomethyl group is then introduced via a nucleophilic substitution reaction using formaldehyde and ammonia under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt, followed by crystallization in the presence of water to yield the hydrate form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions .
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of 11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
9,10-DIHYDRO-9,10-ETHANOANTHRACENE: Lacks the aminomethyl group, resulting in different chemical reactivity and applications.
11-(METHYLAMINO)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE: Contains a methylamino group instead of an aminomethyl group, leading to variations in its chemical and biological properties.
11-(HYDROXYMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE:
Uniqueness
The presence of the aminomethyl group in 11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological molecules distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H20ClNO |
---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C17H17N.ClH.H2O/c18-10-11-9-16-12-5-1-3-7-14(12)17(11)15-8-4-2-6-13(15)16;;/h1-8,11,16-17H,9-10,18H2;1H;1H2 |
InChI Key |
BLGNBZHIYDNRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CN.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.